DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- is a derivative of phenylalanine, an essential amino acidPhenylalanine itself is a precursor for several important biomolecules, such as dopamine, norepinephrine, and melanin .
Vorbereitungsmethoden
The synthesis of DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- can be achieved through various synthetic routes. One common method involves the use of phenylalanine as a starting material, which undergoes a series of reactions including amination, reduction, and acylation . Industrial production methods often involve large-scale synthesis using asymmetric hydrogenation techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyruvic acid, while reduction can produce phenylpropanol .
Wissenschaftliche Forschungsanwendungen
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- involves its interaction with various molecular targets and pathways. It is known to influence the levels of neurotransmitters such as dopamine and norepinephrine, which are associated with mood regulation and pain perception . The compound may also affect the production of melanin in the skin, contributing to its potential use in treating vitiligo .
Vergleich Mit ähnlichen Verbindungen
DL-Phenylalanine, N-(3-oxo-3-phenylpropyl)- can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for neurotransmitters.
D-Phenylalanine: Known for its potential analgesic and antidepressant effects.
Phenylpyruvic acid: A metabolite of phenylalanine involved in various metabolic pathways.
Eigenschaften
CAS-Nummer |
85995-02-4 |
---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(2S)-2-[(3-oxo-3-phenylpropyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO3/c20-17(15-9-5-2-6-10-15)11-12-19-16(18(21)22)13-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,21,22)/t16-/m0/s1 |
InChI-Schlüssel |
MXXIYWNKNIKJAX-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.